molecular formula C13H17N5O5 B12362863 9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-imino-5H-purin-6-one

9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-imino-5H-purin-6-one

Cat. No.: B12362863
M. Wt: 323.30 g/mol
InChI Key: ASEVJDCHKXRVFW-AJPXHITESA-N
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Description

The compound “9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-imino-5H-purin-6-one” is a complex organic molecule with a unique structure It features a purine base linked to a tetrahydrofuro-dioxol ring system, which is further substituted with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-imino-5H-purin-6-one” involves multiple steps. The process typically starts with the preparation of the purine base, followed by the construction of the tetrahydrofuro-dioxol ring system. The hydroxymethyl group is introduced in the final steps. The reaction conditions often involve the use of specific solvents, catalysts, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent production of high-quality material. The choice of solvents and reagents is optimized to minimize environmental impact and reduce costs.

Chemical Reactions Analysis

Types of Reactions

The compound “9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-imino-5H-purin-6-one” can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The imino group can be reduced to form an amine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield an aldehyde or carboxylic acid, while reduction of the imino group can produce an amine.

Scientific Research Applications

The compound “9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-imino-5H-purin-6-one” has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme interactions and metabolic pathways.

    Medicine: The compound has potential therapeutic applications, including antiviral and anticancer activities.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-imino-5H-purin-6-one” involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of viral replication or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives and molecules with tetrahydrofuro-dioxol ring systems. Examples include:

    Adenosine: A purine nucleoside with similar structural features.

    Guanosine: Another purine nucleoside with a related structure.

Uniqueness

The uniqueness of “9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-imino-5H-purin-6-one” lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H17N5O5

Molecular Weight

323.30 g/mol

IUPAC Name

9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-imino-5H-purin-6-one

InChI

InChI=1S/C13H17N5O5/c1-13(2)22-7-5(3-19)21-11(8(7)23-13)18-4-15-6-9(18)16-12(14)17-10(6)20/h4-8,11,19H,3H2,1-2H3,(H2,14,17,20)/t5-,6?,7-,8-,11-/m1/s1

InChI Key

ASEVJDCHKXRVFW-AJPXHITESA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4C3=NC(=N)NC4=O)CO)C

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC4C3=NC(=N)NC4=O)CO)C

Origin of Product

United States

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